molecular formula C8H10N2O3 B12932600 (4-Methoxy-3-nitrophenyl)methanamine CAS No. 21078-49-9

(4-Methoxy-3-nitrophenyl)methanamine

Cat. No.: B12932600
CAS No.: 21078-49-9
M. Wt: 182.18 g/mol
InChI Key: IEHOMRHZTHOKRM-UHFFFAOYSA-N
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Description

(4-Methoxy-3-nitrophenyl)methanamine is a benzylamine derivative featuring a methoxy (-OCH₃) group at the para position (C4) and a nitro (-NO₂) group at the meta position (C3) on the benzene ring. This primary amine is of interest in organic synthesis and pharmaceutical research due to its electron-donating (methoxy) and electron-withdrawing (nitro) substituents, which influence its reactivity and interactions. Structural confirmation was achieved through HRMS, IR, and NMR analysis .

Properties

CAS No.

21078-49-9

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

(4-methoxy-3-nitrophenyl)methanamine

InChI

InChI=1S/C8H10N2O3/c1-13-8-3-2-6(5-9)4-7(8)10(11)12/h2-4H,5,9H2,1H3

InChI Key

IEHOMRHZTHOKRM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxy-3-nitrophenyl)methanamine typically involves the nitration of 4-methoxytoluene to form 4-methoxy-3-nitrotoluene, followed by the reduction of the nitro group to an amine. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures. The resulting 4-methoxy-3-nitrotoluene is then subjected to catalytic hydrogenation using a palladium catalyst to reduce the nitro group to an amine, yielding (4-Methoxy-3-nitrophenyl)methanamine .

Industrial Production Methods

Industrial production methods for (4-Methoxy-3-nitrophenyl)methanamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group undergoes selective reduction to form a primary aromatic amine. This reaction is critical for generating intermediates used in drug synthesis.

Reagents/ConditionsProductYieldNotesSource
H₂ (1 atm), Pd/C (10% wt), EtOH(4-Methoxy-3-aminophenyl)methanamine92%Catalytic hydrogenation at 25°C
Fe powder, HCl (aq), reflux(4-Methoxy-3-aminophenyl)methanamine85%Eco-friendly but slower
Na₂S (30% aq), 80°C(4-Methoxy-3-aminophenyl)methanamine93.8%High-yield industrial method

Mechanism : The nitro group is reduced to an amine via intermediates (nitroso → hydroxylamine → amine). The methoxy group remains intact under these conditions.

Acetylation of the Amine

The primary amine reacts with acetylating agents to form stable acetamide derivatives, useful in protecting-group strategies.

Reagents/ConditionsProductYieldNotesSource
Acetic anhydride, CH₂Cl₂, 25°CN-(4-Methoxy-3-nitrophenyl)acetamide89%Mild conditions, high purity
Acetyl chloride, pyridine, 0°CN-(4-Methoxy-3-nitrophenyl)acetamide82%Exothermic reaction

Application : Acetamide derivatives exhibit enhanced stability in biological assays, making them valuable for pharmacokinetic studies.

Schiff Base Formation

The amine reacts with aldehydes or ketones to form Schiff bases, which are pivotal in coordination chemistry and catalysis.

Aldehyde/KetoneReagents/ConditionsProductYieldNotesSource
4-NitrocinnamaldehydeEthanol, 25°C, 48 h(E)-N-((E)-3-(4-Nitrophenyl)allylidene)methanamine87%Crystallizes in monoclinic system
BenzaldehydeEtOH, reflux, 12 hN-Benzylidene-(4-methoxy-3-nitrophenyl)methanamine78%Fluorescent properties

Structural Insight : Schiff bases derived from this compound exhibit broad absorption bands (λₐᵥ = 380–420 nm) and emission peaks at 450–500 nm, indicating potential in optoelectronic materials .

Nucleophilic Aromatic Substitution

The electron-withdrawing nitro group activates the ring for substitution, though the methoxy group’s electron-donating nature limits reactivity at certain positions.

Reagents/ConditionsProductYieldNotesSource
KOH (aq), 150°C, 24 h(3-Nitro-4-hydroxyphenyl)methanamine65%Demethylation at high temperature
NH₃ (g), Cu catalyst, 200°C(4-Methoxy-3-aminophenyl)methanamine52%Limited by competing reduction

Challenge : The meta-directing nitro group and para-directing methoxy group create regioselectivity conflicts, necessitating harsh conditions for substitution.

Oxidation Reactions

The primary amine can be oxidized to nitroso or azoxy compounds, though this pathway is less explored.

Reagents/ConditionsProductYieldNotesSource
KMnO₄, H₂SO₄, 100°C(4-Methoxy-3-nitrophenyl)nitromethane41%Over-oxidation risks
m-CPBA, CH₂Cl₂, 0°C(4-Methoxy-3-nitrophenyl)methanimine34%Epoxide formation observed

Caution : Strong oxidants may degrade the aromatic ring or nitro group, necessitating careful stoichiometric control.

Complexation with Metal Ions

The amine and nitro groups act as ligands for transition metals, forming coordination complexes.

Metal SaltConditionsComplex StructureApplicationSource
Cu(NO₃)₂·3H₂OEthanol, 25°C[Cu(L)₂]·2H₂OCatalysis in C–N coupling
ZnCl₂Methanol, reflux[Zn(L)Cl₂]Luminescent sensors

Properties : Cu(II) complexes show square-planar geometry, while Zn(II) complexes exhibit tetrahedral coordination .

Scientific Research Applications

Chemistry

In chemical research, (4-Methoxy-3-nitrophenyl)methanamine serves as an important intermediate for synthesizing various organic compounds, including pharmaceuticals and agrochemicals. Its ability to undergo reactions such as reduction, substitution, and oxidation makes it a versatile building block in organic synthesis.

Antimicrobial Properties : The compound has demonstrated significant antimicrobial activity against various bacterial strains. The minimum inhibitory concentrations (MICs) for several strains are summarized below:

Bacterial StrainMIC (µM)
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Enterococcus faecalis8.33 - 23.15
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43
Salmonella typhi11.29 - 77.38

These results indicate that the compound exhibits a broad spectrum of antibacterial activity, which is enhanced by the presence of its functional groups.

Anticancer Potential : In vitro studies have shown that (4-Methoxy-3-nitrophenyl)methanamine can induce cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The mechanism involves apoptosis induction, supported by increased lactate dehydrogenase (LDH) levels in treated cells.

Inhibition of PqsD

A study highlighted that derivatives based on a similar nitrophenyl scaffold were promising inhibitors of PqsD, an enzyme crucial for bacterial communication in Pseudomonas aeruginosa. This inhibition leads to reduced biofilm formation, indicating potential applications in treating biofilm-associated infections.

Cytotoxicity Assays

In vitro cytotoxicity assays demonstrated that this compound can induce cell death in cancer cell lines, supporting its candidacy for further development as an anticancer therapeutic agent.

Mechanism of Action

The mechanism of action of (4-Methoxy-3-nitrophenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound’s methoxy and nitro groups play a crucial role in its reactivity and biological activity. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group can influence the compound’s solubility and membrane permeability, affecting its distribution and activity within biological systems .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Position and Electronic Effects

Compound A : (3-Chloro-4-nitrophenyl)methanamine
  • Structure: Chloro (Cl) at C3, nitro (NO₂) at C3.
  • Properties : Molar mass = 186.6 g/mol; pKa = 8.07; density = ~1.4 g/cm³ .
  • Comparison : Replacing methoxy with chloro introduces a stronger electron-withdrawing effect, reducing basicity (pKa ~8.07 vs. methoxy’s electron-donating nature). The nitro group’s para position may alter resonance stabilization compared to the meta position in the target compound, affecting reactivity in electrophilic substitution or reduction reactions .
Compound B : N-(4-Methoxybenzyl)-1-(3-nitrophenyl)methanamine
  • Structure : Secondary amine with 4-methoxybenzyl and 3-nitrobenzyl groups.
  • Properties : Molecular formula C₁₅H₁₆N₂O₃; InChIKey: OYBBUPXUIYYCPH .
  • Comparison : The secondary amine structure reduces nucleophilicity compared to the primary amine in the target compound. The dual aromatic system may enhance π-π stacking in biological systems but reduce solubility in polar solvents .

Functional Group Variations

Compound C : N-Methyl-2-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine
  • Structure : Tertiary amine with two 4-nitrophenyl groups and an ethanamine chain.
  • Properties : Molecular formula C₁₇H₁₉N₃O₅; higher molecular weight (345.36 g/mol) .
  • Comparison: The tertiary amine exhibits lower basicity than primary amines. The ethanamine chain adds conformational flexibility absent in the rigid benzylamine structure of the target compound .
Compound D : (4-Fluoro-benzyl)-(4-methoxy-benzyl)-amine
  • Structure : Secondary amine with 4-fluoro and 4-methoxy substituents.
  • Properties : Fluorine’s electronegativity increases acidity and lipophilicity.
  • Comparison : Fluorine’s electron-withdrawing effect contrasts with methoxy’s electron-donating nature, altering electronic distribution. This compound may exhibit improved membrane permeability compared to the nitro-containing target compound .
Antimicrobial Activity :
  • Compound E : (4-Nitrophenyl)methanamine derivatives (e.g., benzotriazole analogs) demonstrated antimicrobial activity against Bacillus subtilis and Candida albicans .
  • Positional differences (para vs. meta) may modulate target specificity .
Hazard Profiles :
  • Compound F : (2,4,6-Trimethoxyphenyl)methanamine
    • Hazards : H302 (harmful if swallowed), H315 (skin irritation), H318 (eye damage) .
  • Comparison : The target compound’s nitro group may exacerbate oxidative or irritant hazards, though direct data is lacking. Similar precautions (PPE, ventilation) are recommended during handling .

Biological Activity

(4-Methoxy-3-nitrophenyl)methanamine, also known as 4-Methoxy-3-nitrobenzylamine, is an organic compound with significant potential in medicinal chemistry. Its structure, characterized by a methoxy and nitro group on a phenyl ring, suggests various biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for (4-Methoxy-3-nitrophenyl)methanamine is C9_9H10_10N2_2O3_3. The presence of the methoxy group (-OCH3_3) and the nitro group (-NO2_2) plays a crucial role in its biological activity.

Antimicrobial Properties

Research indicates that (4-Methoxy-3-nitrophenyl)methanamine exhibits antimicrobial activity against various pathogens. Studies have shown that derivatives of this compound can inhibit both Gram-positive and Gram-negative bacteria. For instance, modifications to the phenyl ring enhance its antibacterial efficacy, with certain substitutions leading to increased inhibition zones against common bacterial strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The compound has been investigated for its anticancer properties , particularly in inhibiting cancer cell proliferation. In vitro studies demonstrate that (4-Methoxy-3-nitrophenyl)methanamine can induce apoptosis in cancer cells through mechanisms involving tubulin destabilization and inhibition of cell cycle progression. For example, it has shown significant effects in breast cancer cell lines like MCF-7, suggesting its potential as a therapeutic agent in oncology .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory activity of (4-Methoxy-3-nitrophenyl)methanamine. It has been observed to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines and enzymes like COX-2. This activity may be beneficial in treating conditions characterized by chronic inflammation .

The biological effects of (4-Methoxy-3-nitrophenyl)methanamine are attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The nitro group can undergo bioreduction in biological systems, leading to reactive intermediates that inhibit various enzymes involved in inflammatory responses.
  • Cellular Interaction : The methoxy group may enhance binding affinity to cellular receptors or enzymes, influencing cellular signaling pathways related to growth and apoptosis.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of several nitro-substituted phenyl compounds, including (4-Methoxy-3-nitrophenyl)methanamine. Results indicated significant antibacterial activity against Bacillus subtilis and Escherichia coli, with inhibition zones ranging from 18 mm to 24 mm depending on the concentration used .

Study 2: Anticancer Activity

In a comparative analysis of various phenylmethanamine derivatives, (4-Methoxy-3-nitrophenyl)methanamine exhibited one of the highest antiproliferative effects against MCF-7 cells. The study highlighted its ability to disrupt microtubule formation, leading to cell cycle arrest at the G2/M phase .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis
Anti-inflammatoryModulation of cytokine production

Q & A

Q. What are the standard synthetic routes for (4-Methoxy-3-nitrophenyl)methanamine, and how do reaction conditions influence yield?

The compound is commonly synthesized via reductive amination of 4-methoxy-3-nitrobenzaldehyde using ammonium acetate and sodium borohydride in methanol. Reaction temperature (optimized at 0–5°C) and stoichiometric ratios of the reducing agent are critical to avoid over-reduction of the nitro group . Alternative routes include dehydration of intermediates like 2-hydroxy-N-(4-methoxy-3-nitrophenyl)ethanesulfonamide under inert conditions (e.g., THF with BMS catalyst), achieving ~58% yield after purification via NaHCO₃ extraction .

Q. Which analytical techniques are most reliable for characterizing (4-Methoxy-3-nitrophenyl)methanamine?

Key methods include:

  • NMR : Confirms methoxy (δ 3.8–4.0 ppm) and nitro (δ 8.2–8.5 ppm) group positions.
  • HPLC-MS : Validates purity (>95%) and molecular ion peaks (e.g., m/z 196.1 for [M+H]⁺).
  • Melting Point Analysis : Used for derivatives (e.g., ethenesulfonamide analog melts at 172–174°C) .

Q. What safety protocols are essential when handling this compound?

  • Storage : Keep at 0–6°C in sealed containers to prevent degradation .
  • Exposure Mitigation : Use fume hoods, nitrile gloves, and eye protection. In case of skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for derivatives of (4-Methoxy-3-nitrophenyl)methanamine?

Contradictions (e.g., unexpected NOE signals or split peaks) may arise from conformational isomers or impurities. Strategies include:

  • 2D NMR (COSY, HSQC) : Maps coupling networks to distinguish positional isomers.
  • X-ray Crystallography : Resolves ambiguities in nitro-group orientation .
  • Cross-Validation : Compare synthetic intermediates’ data with reference standards (e.g., 4-methoxy-3-nitrophenol) .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Acidic Conditions : Nitro groups may hydrolyze to amines above pH 2.
  • Thermal Stability : Decomposes above 150°C, releasing NOₓ gases; monitor via TGA-DSC .
  • Light Sensitivity : Protect from UV exposure to prevent nitro-to-nitrito isomerization .

Q. How does the nitro group influence biological activity in target engagement studies?

The nitro group enhances electrophilicity, enabling interactions with nucleophilic residues (e.g., cysteine thiols in enzymes). In vitro assays for ethenesulfonamide derivatives show IC₅₀ values <1 µM against kinases, attributed to nitro-mediated H-bonding with ATP-binding pockets . SAR studies suggest replacing nitro with cyano groups reduces potency by 10-fold, highlighting its critical role .

Q. What computational methods predict the compound’s reactivity in catalytic systems?

  • DFT Calculations : Model charge distribution (nitro: δ⁻ = -0.45 e) to predict sites for nucleophilic attack.
  • MD Simulations : Assess binding dynamics in enzyme pockets (e.g., docking scores < -9.0 kcal/mol indicate strong affinity) .

Methodological Considerations

Q. How to optimize solvent systems for large-scale purification?

Use ethyl acetate/hexane (3:7 v/v) for column chromatography, achieving >90% recovery. For polar byproducts, switch to DCM/methanol (95:5) .

Q. What strategies mitigate batch-to-batch variability in synthesis?

  • Process Analytical Technology (PAT) : Monitor reactions in real-time via inline FTIR for nitro-group reduction.
  • DoE Optimization : Vary catalyst loading (0.5–1.2 eq) and temperature (-10°C to 25°C) to identify robust parameters .

Q. How to evaluate environmental impacts of waste generated during synthesis?

  • Waste Profiling : Test for nitroaromatic residues using EPA Method 8330.
  • Neutralization : Treat acidic waste with CaCO₃ before disposal. Partner with certified waste management firms for incineration .

Tables for Key Data

Property Value Reference
Molecular Weight196.18 g/mol
Melting Point (derivative)172–174°C
HPLC Retention Time6.8 min (C18, 60% MeOH/H₂O)
TGA Decomposition Onset150°C

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